4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a benzimidazole ring fused with a morpholine ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Morpholine Ring Formation: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate neurotransmitter levels or inhibit specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but lacks the morpholine and cyclopropyl groups.
N-(1H-1,3-benzothiazol-2-yl)-arylamides: Contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness
4-(1H-1,3-benzodiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of both the morpholine and cyclopropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c20-14(16-10-5-6-10)13-9-19(7-8-21-13)15-17-11-3-1-2-4-12(11)18-15/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18) |
InChI Key |
FRSWKCIIRHXVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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